molecular formula C13H18FN5 B2870871 1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine CAS No. 338748-29-1

1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B2870871
CAS No.: 338748-29-1
M. Wt: 263.32
InChI Key: FCALOYULMLXNDU-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dimethylamino group, a fluorobenzyl group, and a triazole ring, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps. One common method includes the reaction of 4-fluorobenzylamine with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in production. Safety measures are also crucial due to the potential hazards associated with the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features.

    4-Fluorobenzylamine: Shares the fluorobenzyl group.

    Dimethylamine: Contains the dimethylamino group.

Uniqueness

1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN5/c1-17(2)12-15-13(18(3)4)19(16-12)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCALOYULMLXNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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